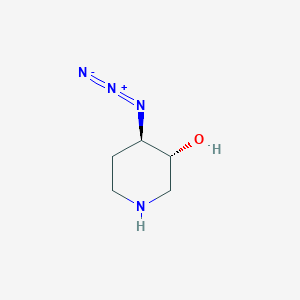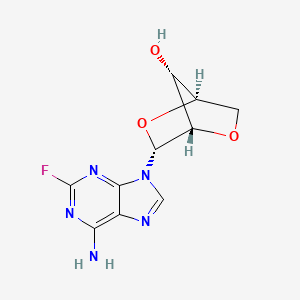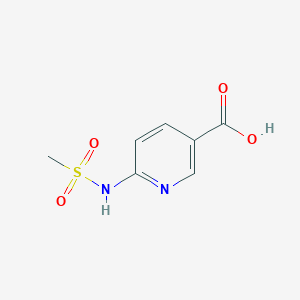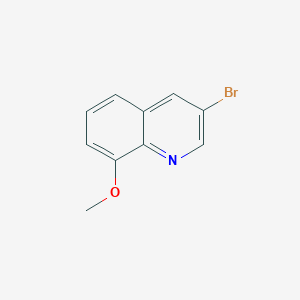![molecular formula C7H5ClN4O B1373960 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide CAS No. 1350643-69-4](/img/structure/B1373960.png)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
Overview
Description
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate when preparing active pharmaceutical ingredients . It is known in the literature as being an intermediate to manufacture including but not limited to ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363 and pevonedistat .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular structure of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is represented by the formula C6H4ClN3 . The InChI representation is InChI=1S/C6H4ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H, (H,8,9,10) .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is used as a common intermediate in the synthesis of many JAK inhibitors . It is also used in the synthesis of various heterocyclic compounds that hold great importance to discover newer anti-microbial, anti-oxidant, and anti-cancer drugs .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is 153.57 g/mol . The compound is represented by the canonical SMILES string C1=CNC2=C1C(=NC=N2)Cl .Scientific Research Applications
Cancer Therapy
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide: is a valuable scaffold in the development of kinase inhibitors, which are crucial in cancer treatment. Kinase inhibitors target specific enzymes involved in the growth and spread of cancer cells. By inhibiting these enzymes, these compounds can effectively slow down or stop the progression of the disease .
Inflammatory Diseases
This compound also shows promise in treating inflammatory diseases. It serves as a building block for JAK inhibitors, which are used to treat conditions like rheumatoid arthritis, psoriasis, and atopic dermatitis. JAK inhibitors work by interfering with the JAK-STAT signaling pathway, which is crucial for the immune response .
Synthesis of JAK Inhibitors
The compound is instrumental in synthesizing JAK inhibitors like Tofacitinib and Ruxolitinib. These inhibitors are used to treat various conditions, including myelofibrosis and polycythemia vera, by modulating the immune system .
Organic Electronics
The electronic properties of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide make it a candidate for developing organic semiconductors. Its stability and solubility in polar solvents are beneficial for creating materials used in organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is the kinase family of enzymes . These enzymes play a crucial role in various cellular processes, including cell division, signal transduction, and protein regulation .
Mode of Action
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide interacts with its targets through electrophilic substitution reactions , including nucleophilic aromatic substitution and Suzuki coupling reactions . This interaction leads to the inhibition of kinase activity, thereby disrupting the normal functioning of the cell .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway , which is involved in cell division, cell death, and tumor formation processes . Disruption of this pathway by the compound can lead to a variety of diseases affecting the immune system .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , suggesting that it may be administered orally and absorbed in the gastrointestinal tract
Result of Action
The molecular and cellular effects of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide’s action include the inhibition of kinase activity, disruption of cellular signaling, and potential induction of cell death . These effects make the compound a promising candidate for cancer therapy and treatments for inflammatory skin disorders like atopic dermatitis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide. The compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Safety and Hazards
Future Directions
The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold has been validated as a crucial effector of various signal pathways and plays an important role in driving tumor progression . It is a promising building block in the synthesis of many JAK inhibitors . Further structural modification in these structures will be of interest and may result in compounds having better therapeutic and biological activity .
properties
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O/c8-5-4-3(6(9)13)1-10-7(4)12-2-11-5/h1-2H,(H2,9,13)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUGGOYXXDQLEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731633 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
CAS RN |
1350643-69-4 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(tert-Butyl-dimethyl-silanyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373881.png)










